Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Medicinal chemistry Lead optimization Vanilloid receptor antagonism

1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894032-54-3) is a fully synthetic, small-molecule urea derivative built on a 5-oxopyrrolidin-3-yl scaffold. The core 1-substituted 3-pyrrolidinylurea chemotype has been explored for decades in medicinal chemistry, with foundational structure-activity relationship (SAR) work reported in the Journal of Medicinal Chemistry.

Molecular Formula C18H17BrFN3O2
Molecular Weight 406.255
CAS No. 894032-54-3
Cat. No. B2880709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894032-54-3
Molecular FormulaC18H17BrFN3O2
Molecular Weight406.255
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C18H17BrFN3O2/c1-11-7-12(19)5-6-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
InChIKeyGBMAKIYLZBTCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894032-54-3): Baseline Identity for Procuring a Substituted Pyrrolidinyl Urea Research Candidate


1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894032-54-3) is a fully synthetic, small-molecule urea derivative built on a 5-oxopyrrolidin-3-yl scaffold [1]. The core 1-substituted 3-pyrrolidinylurea chemotype has been explored for decades in medicinal chemistry, with foundational structure-activity relationship (SAR) work reported in the Journal of Medicinal Chemistry [2]. More recent patent literature positions closely related oxopyrrolidine ureas as agonists of formyl peptide receptors (FPR1/FPR2), a mechanism implicated in resolving inflammation [3]. The compound’s distinct substitution pattern—a 4-bromo-2-methylphenyl group on the urea nitrogen and a 3-fluorophenyl group on the pyrrolidinone ring—places it within a broader class of halogenated, N-aryl pyrrolidinyl ureas that have been claimed generically in multiple patent families, including those targeting vanilloid receptor antagonism and TrkA inhibition [4][5].

Why Generic Substitution Fails for 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (894032-54-3)


Within the pyrrolidinyl urea chemotype, even minor positional alterations of halogen and methyl substituents produce profound shifts in pharmacological profile. Foundational SAR demonstrates that moving a single methyl or halogen atom on either aryl ring can invert functional activity, alter receptor subtype selectivity, or abolish target engagement entirely [1][2]. For example, among closely related analogs, 1-(4-bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea and 1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea share the same molecular formula (C₁₈H₁₇BrFN₃O₂) and molecular weight (406.26) as the target compound, yet differ in the spatial orientation of the fluorine atom (3-fluoro vs. 4-fluoro) and the position of bromine vs. fluorine on the urea-side aryl ring [3][4]. In patent disclosures encompassing hundreds of urea derivatives as FPRL1/FPR2 agonists or vanilloid receptor antagonists, the specific combination of (4-bromo-2-methylphenyl)urea and 1-(3-fluorophenyl)-5-oxopyrrolidine constitutes a single, non-obvious selection from a vast combinatorial space [5][6]. Generic substitution—selecting a positional isomer or an analog with different halogen pairing—therefore carries a high risk of deviating from the intended biological fingerprint, making direct procurement of the exact CAS 894032-54-3 compound essential for reproducible target validation.

Procurement-Ready Evidence: Quantified Differentiation of 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (894032-54-3) Against Closest Analogs


Positional Fluorine Isomerism: 3-Fluoro vs. 4-Fluoro Substitution on the Pyrrolidinone N-Aryl Ring

The target compound (894032-54-3) carries a 3-fluorophenyl substituent on the pyrrolidinone nitrogen, while the closest positional isomer—1-(4-bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea—bears a 4-fluorophenyl group. In the pyrrolidinyl urea vanilloid receptor antagonist series, the shift from 3-fluoro to 4-fluoro substitution on the N-aryl ring produces divergent binding conformations and alters the compound's ability to engage hydrophobic sub-pockets within the vanilloid receptor ligand-binding domain [1]. In vitro functional data for related pyrrolidinyl urea pairs show that 3-fluoro substitution can modulate both binding affinity (Ki) and functional antagonism (IC₅₀) by factors ranging from 2- to 15-fold relative to the corresponding 4-fluoro analog, depending on the specific scaffold context [1]. Although explicit head-to-head data for this exact pair are not publicly available, the class-level SAR trend consistently demonstrates that 3-fluoro orientation favors a distinct pharmacophoric geometry that cannot be replicated by the 4-fluoro isomer.

Medicinal chemistry Lead optimization Vanilloid receptor antagonism FPR2 agonism

Bromine vs. Fluorine Substitution on the Urea-Side Aryl Ring: Impact on Lipophilicity and Metabolic Stability

The compound 1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-82-7) represents an analog in which the bromine and fluorine atoms are transposed relative to the target compound: the target has 4-Br,2-Me on the urea ring and 3-F on the pyrrolidinone ring, whereas the analog has 4-Br,2-F on the urea ring and 4-Me on the pyrrolidinone ring [1]. The substitution of a methyl group (target) for a fluorine atom (analog) on the urea-side aryl ring alters both electronic character (σ Hammett values: Me = -0.17, F = +0.06) and lipophilicity (π Hansch: Me = +0.56, F = +0.14) [2]. This difference would be expected to shift calculated logP by approximately +0.4 to +0.6 units and modify the compound's susceptibility to oxidative metabolism, as the electron-donating methyl group activates the ring toward CYP450-mediated hydroxylation, while the electron-withdrawing fluorine deactivates it [2][3]. Such physicochemical distinctions directly influence both in vitro ADME parameters (microsomal half-life, intrinsic clearance) and in vivo oral bioavailability.

Drug metabolism Pharmacokinetics LogP optimization CYP inhibition

Scaffold-Level Differentiation: 5-Oxopyrrolidine Core vs. Non-Oxidized Pyrrolidine in FPR Agonist Activity

The target compound contains a 5-oxopyrrolidine (γ-lactam) core, distinguishing it from simple pyrrolidine-based urea analogs. In the FPR2 agonist patent series (US20230303513A1), the 5-oxo group serves as a hydrogen-bond acceptor that engages a conserved polar residue in the receptor orthosteric site; removal of the carbonyl reduces agonist potency by >10-fold [1]. Comparative data from FPR2 cAMP functional assays for representative 5-oxopyrrolidine ureas versus their fully reduced pyrrolidine counterparts show that the oxo group is essential for maintaining EC₅₀ values below 1 μM; the reduced analog shifts EC₅₀ into the >10 μM range, representing a >10-fold loss in functional potency [1]. While the specific compound 894032-54-3 is not explicitly listed among the biological examples of this patent, its 5-oxopyrrolidine scaffold places it within the class of compounds for which the carbonyl is a pharmacophoric requirement.

Formyl peptide receptor GPCR agonism Inflammation resolution Structure-activity relationship

Purity Benchmarking: 95% as the Standard Entry Criterion for Screening Collections

Multiple vendor listings specify a purity of 95% (by HPLC or NMR) as the standard grade for 894032-54-3 [1]. For compounds within the pyrrolidinyl urea class, purity below 95% has been associated with false-positive readouts in biochemical assays, particularly when residual palladium or unreacted isocyanate intermediates from synthesis remain [2]. In high-throughput screening campaigns, compounds procured at ≥95% purity reduce the rate of confirmatory retesting by approximately 3- to 5-fold compared to those acquired at <90% purity, based on cross-study analysis of publicly available screening data for urea-containing compound libraries [2]. Procuring the target compound at 95% purity or above, accompanied by a certificate of analysis documenting residual solvent and heavy metal levels, mitigates the risk of assay interference.

Quality control HTS library Reproducibility Procurement specification

Procurement-Driven Application Scenarios for 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (894032-54-3)


FPR2 Agonist Lead Identification and Hit-to-Lead Optimization

Given the structural alignment of the 5-oxopyrrolidine urea core with the FPR2 agonist pharmacophore described in US20230303513A1, CAS 894032-54-3 serves as a specific starting point for investigating the contribution of the 3-fluorophenyl and 4-bromo-2-methylphenyl combination to FPR2 potency, selectivity over FPR1, and functional bias (G-protein vs. β-arrestin signaling). The compound's discrete substitution pattern is not replicated among the biological examples in the patent, making it a genuine probe for unexplored SAR space within this therapeutic mechanism [3]. Procurement enables head-to-head profiling against the 4-fluoro isomer and the bromine-fluorine swapped analog to experimentally validate positional effects on receptor activation.

Vanilloid Receptor (TRPV1) Antagonism Selectivity Profiling

The generic formula in US6939891B2 encompasses the exact substitution pattern of CAS 894032-54-3 as a potential vanilloid receptor antagonist [4]. Researchers investigating TRPV1-mediated pain pathways can deploy this compound to assess whether the 3-fluoro orientation on the pyrrolidinone ring confers selectivity against related TRP channels (TRPA1, TRPM8) compared to the 4-fluoro analogs and other halogen variants explicitly exemplified in the patent. The bromine atom provides a synthetic handle for further derivatization via cross-coupling chemistry (Suzuki, Buchwald-Hartwig) should initial screening results warrant lead expansion.

Physicochemical Property Benchmarking for CNS Penetrance Assessment

With a predicted molecular weight of 406.26, a single hydrogen-bond donor (urea NH), and a calculated logP in the range of 3.0–3.5, CAS 894032-54-3 occupies a property space consistent with potential blood-brain barrier penetration [2]. Researchers can procure this compound as a tool to experimentally determine its PAMPA-BBB permeability, MDCK-MDR1 efflux ratio, and unbound brain-to-plasma ratio (Kp,uu), then compare these values directly against the 4-fluoro positional isomer and the bromine-fluorine swapped analog. These data establish whether the specific 3-fluoro, 4-bromo-2-methyl arrangement offers any advantage in CNS exposure—a property that cannot be inferred from class-level predictions and requires empirical measurement on the exact structure.

Synthetic Methodology Development: Pyrrolidinyl Urea Cross-Coupling Substrate

The presence of an aryl bromide at the 4-position of the 2-methylphenyl ring makes 894032-54-3 a reactive substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). For process chemistry teams developing late-stage functionalization strategies for pyrrolidinyl ureas—a scaffold relevant to both TrkA inhibitors (US20230065496A1) [5] and FPR agonists—this compound offers a defined, commercially accessible starting material. Its procurement supports reaction optimization studies (catalyst screening, solvent/base selection, microwave vs. thermal conditions) using a substrate that contains all the steric and electronic features (sterically hindered ortho-methyl, electron-withdrawing γ-lactam, Lewis-basic urea) that influence cross-coupling efficiency.

Quote Request

Request a Quote for 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.